Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of 2,4,4,4-Tetrachlorobut-2-enal
Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of 2,4,4,4-Tetrachlorobut-2-enal
Executive Summary
As a Senior Application Scientist in chemical development, I frequently encounter molecules that serve as critical linchpins in complex synthetic pathways. 2,4,4,4-Tetrachlorobut-2-enal (CAS: 19429-51-7) is one such highly reactive, polyhalogenated electrophile. While rarely used as an end-product, its unique structural motif—an α,β -unsaturated aldehyde coupled with a terminal trichloromethyl group—makes it an indispensable intermediate for synthesizing 1,2-diazine (pyridazine) scaffolds. This whitepaper provides a rigorous, causality-driven analysis of its physicochemical properties, structural reactivity, and self-validating synthetic workflows, culminating in its application in advanced drug development.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of 2,4,4,4-Tetrachlorobut-2-enal is critical for predicting its behavior in reactor environments and designing safe downstream purification steps.
| Physicochemical Property | Value |
| Chemical Name | 2,4,4,4-Tetrachlorobut-2-enal |
| IUPAC Name | (Z)-2,4,4,4-Tetrachlorobut-2-enal |
| CAS Registry Number | 19429-51-7 |
| Molecular Formula | C4H2Cl4O |
| Molecular Weight | 207.87 g/mol |
| Boiling Point | 273.0 °C at 760 mmHg |
| Structural Classification | Polyhalogenated α,β -unsaturated aldehyde |
Quantitative data sourced from standardized chemical databases[1].
Mechanistic Chemistry & Structural Reactivity
The synthetic utility of 2,4,4,4-Tetrachlorobut-2-enal lies in its dual electrophilic centers. The molecule acts as a highly efficient bis-electrophile when exposed to bi-nucleophilic reagents like hydrazines.
Mechanistically, the trichloromethyl ( CCl3 ) group functions as a synthetic equivalent to a carboxyl or carbonyl group during heterocycle formation[2]. When reacted with a nitrogen source, the primary amine first attacks the highly electrophilic aldehyde carbon to form a hydrazone intermediate. Subsequently, the secondary nitrogen executes an intramolecular nucleophilic attack on the CCl3 carbon. This cyclization triggers the expulsion of HCl and drives the thermodynamically favorable aromatization, yielding a heavily substituted pyridazine ring with a chlorine atom specifically locked at the 3-position[2].
Validated Synthetic Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . By monitoring specific physical or thermal cues, researchers can verify reaction progress in real-time without relying solely on offline chromatography.
Protocol A: Knoevenagel/Aldol Synthesis of (Z)-2,4,4,4-Tetrachlorobut-2-enal
This workflow details the synthesis of the title compound from basic precursors via a controlled aldol condensation[3].
Step-by-Step Methodology:
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Initiation: Dissolve Chloral hydrate (164.5 g, 1.00 mol) and ammonium acetate (4.94 g, 0.064 mol) in 225 mL of toluene. Heat the mixture to reflux using a Dean-Stark apparatus.
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Nucleophile Addition: Add Chloroacetaldehyde (102.5 g, 0.65 mol) dropwise over 1 hour under vigorous stirring.
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Primary Condensation: Maintain reflux for 3 hours.
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Self-Validation Checkpoint: Monitor the Dean-Stark trap. The stoichiometric accumulation of water visibly confirms the progression of the initial aldol addition.
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Dehydration Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH) (10.84 g, 0.057 mol) to the reaction matrix.
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Finalization: Continue refluxing for an additional 5 hours.
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Self-Validation Checkpoint: The cessation of new water droplet formation in the trap indicates complete thermodynamic dehydration to the target enal.
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Causality of Experimental Choices: We utilize a dual-catalyst system for precise mechanistic control. Ammonium acetate acts as a mild amphoteric catalyst to facilitate the initial aldol addition via an iminium intermediate, avoiding the base-sensitive Cannizzaro degradation of chloral hydrate. p-TsOH is introduced only in the final stage to forcefully lower the activation energy required for the dehydration of the stable β -hydroxy intermediate into the conjugated enal[3].
Protocol B: Downstream Conversion to 3,5-Dichloropyridazine
This protocol converts the synthesized 2,4,4,4-Tetrachlorobut-2-enal into 3,5-Dichloropyridazine (CAS: 1837-55-4), a high-value Active Pharmaceutical Ingredient (API) intermediate[3],[4].
Step-by-Step Methodology:
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Preparation: Dissolve (Z)-2,4,4,4-Tetrachlorobut-2-enal (22.0 g, 106 mmol) in DMF (100 mL) and cool the reactor strictly to 15 °C.
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Reagent Formulation: Dissolve Semicarbazide hydrochloride (14.17 g, 127 mmol, 1.2 eq.) in a mixture of H2O (45 mL) and DMF (16 mL) at room temperature.
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Controlled Addition: Add the semicarbazide solution dropwise to the aldehyde, maintaining the internal temperature between 15–20 °C. Stir for 1 hour.
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Cyclization: Allow the reaction to warm to room temperature and stir for 48 hours.
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Self-Validation Checkpoint: The solution will transition to a deep, dark brown color, visually confirming the completion of the sterically hindered intramolecular cyclization and aromatization[3].
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Quenching & Extraction: Pour the mixture into H2O (600 mL), stir for 30 min, and extract the aqueous suspension with Et2O (3 × 500 mL).
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Purification: Concentrate the organic phase under reduced pressure and recrystallize using a dichloromethane/petroleum ether matrix.
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Self-Validation Checkpoint: The precipitation of sharp, white crystals confirms the high purity of the 3,5-dichloropyridazine product[4].
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Causality of Experimental Choices: Semicarbazide hydrochloride is deliberately chosen over anhydrous hydrazine. Hydrazine is notoriously volatile and prone to triggering violent exothermic runaway reactions or forming unwanted bis-hydrazones. Semicarbazide provides a stable, controlled nitrogen source. Furthermore, strictly holding the initial temperature at 15 °C throttles the kinetics of the exothermic hydrazone formation, ensuring reactor safety[3],[4].
Applications in Advanced Drug Development
The primary value of 2,4,4,4-Tetrachlorobut-2-enal is realized through its downstream derivative, 3,5-Dichloropyridazine . In modern pharmaceutical development, this pyridazine scaffold is a critical building block.
Currently, it is heavily utilized in the synthesis of novel histamine H4 receptor antagonists , which are at the forefront of targeted treatments for asthma and severe allergic responses[5],[6]. By blocking the H4 receptor, these derivatives effectively short-circuit inflammatory signaling cascades. Furthermore, compounds derived from this scaffold exhibit potent antinociceptive (pain-relieving) and anti-inflammatory effects, and are actively patented for use in oncology therapeutics and agricultural plant growth regulators[5],[6].
Pathway Visualization
Fig 1: Synthetic workflow from precursors to 3,5-Dichloropyridazine via the butenal intermediate.
Sources
- 1. 19429-51-7 CAS MSDS (2,4,4,4-tetrachloro-2-butenal) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. 3,5-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. 3,5-Dichloropyridazine | 1837-55-4 [chemicalbook.com]
